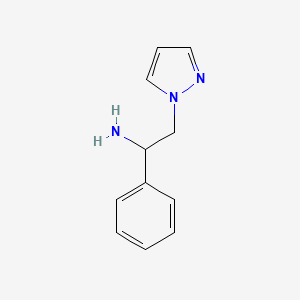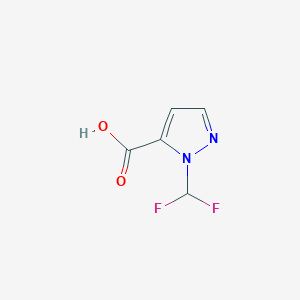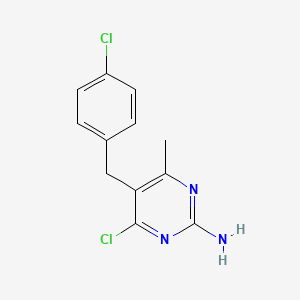
7-Fluoro-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
7-Fluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 399-67-7 . It has a molecular weight of 179.15 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a focus of many researchers . In one study, new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structures of the synthesized sulfonamide-based indole derivatives were confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The critical step in the synthesis of indole 2-carboxamide derivatives is the transformation of carboxylic acid to amide derivative . In one route, CDI and ammonia or hydrazine hydrate were used to obtain indole 2-carboxamide .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Antibacterial Activity
7-Fluoro-1H-indole-2-carboxylic acid derivatives exhibit significant antibacterial properties. For instance, compounds such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid have been found to be important intermediates in synthesizing biologically active anticancer drugs. Their synthesis is optimized for high yield and their structure confirmed by NMR and MS spectrum analysis (Zhang et al., 2019).
Synthesis of Derivatives
This compound is used in the synthesis of various derivatives. For example, the fluoroindoles, accessed more conveniently from suitably substituted nitrobenzenes, were synthesized using methods like Bartoli or the Leimgruber-Batcho method. These derivatives have diverse applications, including in the creation of site-selective metalation compounds (Schlosser et al., 2006).
Catalytic Activity in Synthesis
Nickel ferrite nanoparticles exhibit catalytic activity in the synthesis of various derivatives of this compound. These compounds have potential applications in the fields of antioxidant and antimicrobial activities, showing the versatility of this acid in various chemical reactions (Rao et al., 2019).
Decarboxylative Fluorination
The acid also plays a role in the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids. This transition-metal-free method synthesizes fluorinated dimer products, particularly for nitrogen-containing heteroaromatic carboxylic acids like indole, indicating its significant role in creating complex fluorinated compounds (Yuan et al., 2017).
Anticancer Activity
Derivatives of this compound exhibit notable anticancer activity. Research into compounds like 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester has shown significant antimitotic activity, highlighting the potential of these derivatives in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).
Electrochemical Properties
The position of the carboxylic substituent on polyindole derivatives, such as poly(indole-5-carboxylic acid) and related compounds, significantly impacts their electrochemical properties. These properties include specific capacitance and energy densities, making these compounds valuable in the development of materials for supercapacitors (Ma et al., 2015).
Synthesis of Novel Structures
This compound is utilized in the synthesis of novel structures with antimicrobial and anti-inflammatory activities. These structures have also shown promising results in antiproliferative activities, indicating their potential in developing new therapeutic agents (Narayana et al., 2009).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-2-carboxylic acid, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This interaction with its targets can lead to various changes in the body, depending on the specific receptors it binds to .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
The safety information for 7-Fluoro-1H-indole-2-carboxylic acid includes hazard statements such as H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
7-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWBSQNVKBIKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390203 | |
| Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-67-7 | |
| Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)






![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)
![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)

![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)
